2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid
Description
2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is a substituted dihydroindene carboxylic acid derivative. Its structure comprises a bicyclic 2,3-dihydro-1H-indene core with a carboxylic acid group at position 1, ethoxy and methyl substituents at positions 1 and 2, and an additional methyl group at position 2.
Properties
CAS No. |
646516-93-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-ethoxy-1,2-dimethyl-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-4-17-13(2)9-10-7-5-6-8-11(10)14(13,3)12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
GBKXDRZLSAPLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by the introduction of the ethoxy group and carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the reactions. The process is optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues of Dihydroindene Carboxylic Acids
The following table summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The ethoxy and methyl groups in the target compound likely enhance lipophilicity compared to amino-substituted analogs (e.g., 5-amino derivative in ). This could influence bioavailability or binding affinity in pharmacological contexts.
Synthetic Pathways: The synthesis of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid involves hydrolysis of esters followed by HCl treatment (98% yield, ). Similar methods may apply to the target compound, though ethoxy and methyl groups would require tailored protection/deprotection strategies.
Biological Activity :
- The 6-chloro-5-cyclohexyl analog demonstrates anti-inflammatory activity, suggesting that bulky substituents at positions 5 and 6 may optimize receptor interactions . The ethoxy group in the target compound could modulate metabolic stability or solubility.
Safety and Handling :
Physicochemical Properties
- Purity and Analytical Data: Analogs like 5-amino-2,3-dihydro-1H-indene-1-carboxylic acid are available at >95% purity, with LC-MS and TLC data guiding quality control .
Biological Activity
2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by recent research findings.
Synthesis
The synthesis of 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. The synthetic pathways often include the use of indan derivatives as starting materials. For example, the compound can be synthesized through the reaction of indanone derivatives with ethoxyacetic acid under acidic conditions.
Biological Activity
Research has indicated that 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid exhibits several biological activities:
1. Antitumor Activity
Recent studies have shown that derivatives of indene compounds possess significant antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
Table 1: Summary of Antitumor Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Induction of apoptosis | |
| HeLa | 15 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Effect Observed |
|---|---|---|
| Rat paw edema | Reduction in swelling | |
| LPS-induced mice | Decreased TNF-alpha levels |
3. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Research indicates that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Table 3: Summary of Antibacterial Studies
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 30 µg/mL |
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. In this study, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability across multiple cancer types, including breast and cervical cancers. The study concluded that further exploration into the molecular mechanisms could yield insights into potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid, and how do reaction conditions influence yield?
A common approach involves esterification or etherification of pre-functionalized indene-carboxylic acid derivatives. For example, acetic anhydride and sulfuric acid in anhydrous ether under nitrogen can introduce ethoxy groups via nucleophilic substitution or esterification (similar to methods in ). Optimization of temperature (e.g., 0°C to prevent side reactions) and stoichiometric ratios (e.g., excess acetic anhydride) is critical for yield improvement. Post-reaction purification via silica gel chromatography (e.g., AcOEt:Hexane mixtures) ensures product isolation .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- 1H/13C NMR : Essential for confirming substitution patterns (e.g., ethoxy group integration at δ ~1.3–1.5 ppm for CH3 and δ ~3.5–4.0 ppm for OCH2).
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, as seen in related indene-carboxylic acid structures ().
Purity should be assessed via HPLC (≥95% by area) and melting point consistency .
Q. What safety protocols are critical when handling this compound in the lab?
- Storage : Inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the ethoxy group.
- PPE : Gloves, goggles, and fume hood use, as indene derivatives may release irritants under heating ().
- First Aid : Immediate rinsing for skin/eye contact and medical consultation if ingested ().
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the ethoxy and carboxylic acid groups in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions to identify nucleophilic/electrophilic sites. For example:
- Carboxylic acid : High electrophilicity at the carbonyl carbon (reactivity with amines or alcohols).
- Ethoxy group : Steric hindrance from dimethyl substituents may reduce nucleophilic substitution rates.
Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions) .
Q. What strategies resolve contradictions in pharmacological data (e.g., anti-inflammatory vs. cytotoxicity)?
- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify therapeutic windows.
- Selectivity Assays : Compare activity against COX-1/COX-2 (common anti-inflammatory targets) and off-target effects (e.g., mitochondrial toxicity).
- Structural Analogues : Synthesize derivatives (e.g., methyl-to-ethyl substitutions) to isolate structure-activity relationships, as seen in related indene-carboxylic acid drugs ().
Q. How does stereochemistry at the 1,2-dimethyl positions influence biological activity?
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Biological Testing : Compare IC50 values of (R,R)- vs. (S,S)-configurations in target assays (e.g., enzyme inhibition). Prior studies on amino-indene derivatives highlight significant enantiomer-specific activity differences ().
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Ethoxy-Indene Derivatives
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | Anhydrous ether | Enhances nucleophilicity |
| Catalyst | H2SO4 (1 drop) | Accelerates esterification |
| Purification | AcOEt:Hexane (7:3) | Removes unreacted alcohol |
| Adapted from . |
Q. Table 2. Common Contradictions in Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
